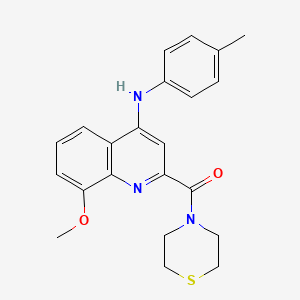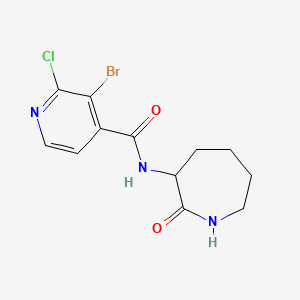![molecular formula C11H9F4NO3 B2427268 3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 117291-14-2](/img/structure/B2427268.png)
3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is a synthetic organic compound that features both fluorinated aromatic and aliphatic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with 3-fluorobenzene.
Nitration: Introduce a nitro group to the benzene ring.
Reduction: Reduce the nitro group to an amine.
Acylation: React the amine with 2,2,2-trifluoroacetic anhydride to form the trifluoroacetyl amide.
Alkylation: Introduce the propanoic acid side chain through an alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the propanoic acid side chain.
Reduction: Reduction reactions could target the trifluoroacetyl group or the aromatic ring.
Substitution: The fluorine atoms on the aromatic ring and the trifluoroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted aromatic compounds or amides.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for use as anti-inflammatory or anti-cancer agents.
Industry
Materials Science: Used in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with specific enzymes or receptors, altering their activity. The trifluoroacetyl group could play a role in enhancing the compound’s binding affinity or metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- 3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms can significantly alter the compound’s chemical properties, such as increasing its lipophilicity and metabolic stability.
- Trifluoroacetyl Group : This group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-2-6(4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRYOEPAUNPIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2427189.png)
![(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2427191.png)


![N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2427195.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2427197.png)
![1,7-diethyl-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2427198.png)



![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclobutanecarboxamide](/img/structure/B2427204.png)

